molecular formula C11H14N2O2 B2825391 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1936675-30-7

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2825391
CAS No.: 1936675-30-7
M. Wt: 206.245
InChI Key: BLRJXXGOLMGLKJ-UHFFFAOYSA-N
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Description

5-(2-Bicyclo[221]heptanyl)-1H-pyrazole-4-carboxylic acid is a compound characterized by a bicyclic structure fused with a pyrazole ring

Scientific Research Applications

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Safety and Hazards

Safety data sheets indicate that similar compounds, like Bicyclo[2.2.1]hepta-2,5-diene, are classified as eye irritants . They are also highly flammable liquids .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . The identification of rigid counterparts for common flexible scaffolds is crucial to the advancement of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, such as photocatalytic cycloaddition reactions. These methods enable the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-12-13-10(9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRJXXGOLMGLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=C(C=NN3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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